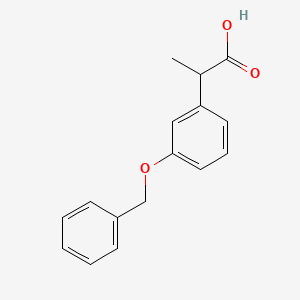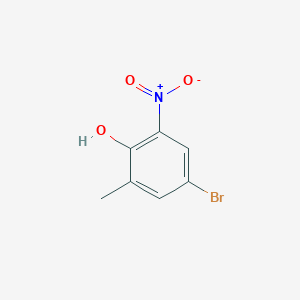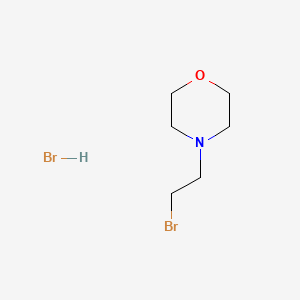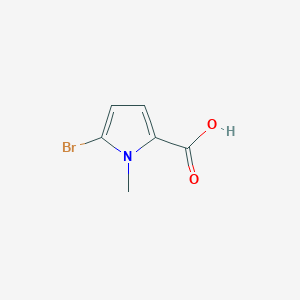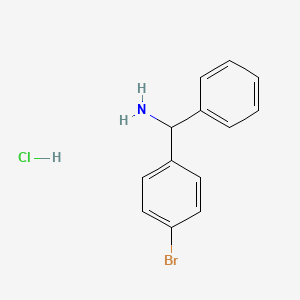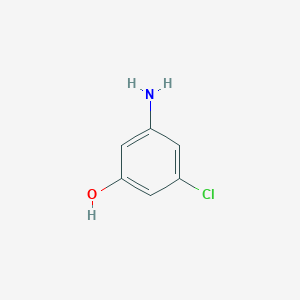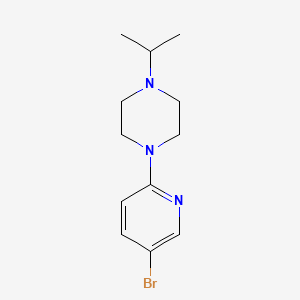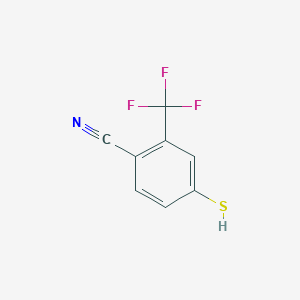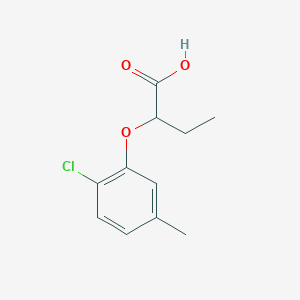
2-(2-Chloro-5-methylphenoxy)butanoic acid
Descripción general
Descripción
Determination of Chlorophenoxy Acid Herbicides
The study presented in the first paper introduces a novel method for analyzing chlorophenoxy acid herbicides in water. This method involves in situ esterification using dimethyl sulphate directly in the water sample, followed by extraction of the methyl esters with n-hexane. The extracted esters are then injected into a GC-MS system for detection. The paper highlights the optimization of the methylation reaction, particularly for compounds such as 4-(4-chloro-2-methylphenoxy)- and 4-(2,4-dichlorophenoxy)butyric acids, which required the addition of sodium hydroxide for quantitative yields. The procedure is noted for its rapidity, taking only 3 minutes per sample, and demonstrates good linearity and sensitivity with limits of detection ranging from 10-60 ng/l .
Thietanium Ion Formation from Mutagenic Acid
The second paper investigates the mutagenic properties of 2-Chloro-4-(methylthio)butanoic acid, a compound isolated from fish preserved with salt and nitrite. The study proposes the formation of a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, which may contribute to the compound's mutagenicity. This intermediate is suggested to form through an internal displacement reaction. The paper provides evidence for this intermediate by demonstrating the formation of adducts when the acid is incubated with 4-chlorophenol or aniline. These adducts were identified using 1H NMR spectroscopy and GC/MS, supporting the hypothesis of the thietanium ion's role in the mutagenicity of the compound .
Synthesis Analysis
The synthesis of chlorophenoxy acid derivatives, as described in the first paper, involves a straightforward esterification process that is enhanced by the use of tetrabutylammonium salts as catalysts. The process is efficient and suitable for batch analysis, indicating its potential for high-throughput applications in environmental monitoring .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-methylphenoxy)butanoic acid is not directly discussed in the provided papers. However, the related compounds studied involve chlorophenoxy groups and butanoic acid moieties, which are structurally similar. The presence of chloro and methyl groups on the aromatic ring can influence the reactivity and stability of the molecule .
Chemical Reactions Analysis
The formation of thietanium ions from 2-Chloro-4-(methylthio)butanoic acid as discussed in the second paper suggests a mechanism involving neighboring-group participation, which is a type of intramolecular nucleophilic substitution. This reaction pathway is significant as it leads to the formation of reactive intermediates that can potentially form adducts with biomolecules, contributing to the mutagenic effects of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chloro-5-methylphenoxy)butanoic acid are not explicitly detailed in the provided papers. However, the analytical techniques used, such as GC-MS, indicate that the compounds are volatile enough to be analyzed in the gas phase and have distinct mass spectral properties that allow for their identification and quantification at very low concentrations . The reactivity of the compound with nucleophiles, as shown in the second paper, also provides insight into its chemical behavior .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-(2-Chloro-5-methylphenoxy)butanoic acid and its derivatives have been explored for their antimicrobial properties. A study synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, leading to compounds that exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Interaction with Skeletal Muscle Chloride Channels
The introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, which is structurally similar to 2-(2-Chloro-5-methylphenoxy)butanoic acid, has been studied for its effects on chloride membrane conductance in rat striated muscle. The study found that chemical modifications influenced biological activity, highlighting the importance of molecular structure in the interaction with specific receptors (Carbonara et al., 2001).
Environmental Monitoring and Extraction Techniques
The compound has been included in studies for the development of extraction and detection techniques for environmental monitoring. For instance, a study utilized capillary liquid chromatography to determine chlorophenoxy acid herbicides in apple juice samples, highlighting the compound's role in analytical chemistry and environmental science (Rosales-Conrado et al., 2005).
Soil Adsorption and Environmental Fate
Research on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils has included compounds structurally related to 2-(2-Chloro-5-methylphenoxy)butanoic acid. These studies are crucial for understanding the environmental fate of these herbicides and their potential for groundwater contamination (Paszko et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEUMMWJCKGJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=CC(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269259 | |
| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)butanoic acid | |
CAS RN |
869947-15-9 | |
| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



